CYP2A6 Inhibitory Potency: 6-Bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one vs. Unsubstituted 3-(2-Chlorophenyl)coumarin
In a ChEMBL-curated dataset, 6-bromo-3-(2-chlorophenyl)-4-phenylchromen-2-one (ChEMBL ID CHEMBL4746351) exhibited an IC50 of 330 nM for inhibition of human CYP2A6 in human liver microsomes using coumarin as substrate, with a 5-minute preincubation followed by NADPH-regenerating system addition [1]. In contrast, the des-bromo, des-phenyl analog 3-(2-chlorophenyl)coumarin (ChEMBL ID CHEMBL4162449) showed approximately 3-fold weaker CYP2A6 inhibition with an IC50 of 1,000 nM under equivalent assay conditions [2]. The 6-bromo and 4-phenyl substituents thus confer a measurable gain in CYP2A6 binding affinity.
| Evidence Dimension | CYP2A6 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | 3-(2-Chlorophenyl)coumarin (des-bromo, des-phenyl analog): IC50 = 1,000 nM |
| Quantified Difference | ~3-fold higher potency (lower IC50) |
| Conditions | Human liver microsomes; coumarin substrate; 5 min preincubation; NADPH-regenerating system |
Why This Matters
For researchers developing CYP2A6-selective chemical probes or assessing drug-drug interaction liability, a 3-fold potency difference is sufficient to alter selectivity window interpretations and should be confirmed via direct side-by-side assay.
- [1] ChEMBL Compound Report for CHEMBL4746351. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL4746351 (accessed 2026-05-13). View Source
- [2] ChEMBL Compound Report for CHEMBL4162449. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL4162449 (accessed 2026-05-13). View Source
